2-[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine
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Overview
Description
2-[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine is a chemical compound that features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-(trifluoromethyl)pyridine.
Reaction with Ethylamine: The starting material is reacted with ethylamine under controlled conditions to introduce the ethanamine group.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides.
Biological Research: It serves as a tool for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-5-(trifluoromethyl)pyridine
- 4-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
2-[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine is unique due to the presence of both the ethanamine group and the trifluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C8H8ClF3N2 |
---|---|
Molecular Weight |
224.61 g/mol |
IUPAC Name |
2-[5-chloro-4-(trifluoromethyl)pyridin-3-yl]ethanamine |
InChI |
InChI=1S/C8H8ClF3N2/c9-6-4-14-3-5(1-2-13)7(6)8(10,11)12/h3-4H,1-2,13H2 |
InChI Key |
KPVVZRNQSHUMNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)C(F)(F)F)CCN |
Origin of Product |
United States |
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